molecular formula C15H12ClN3O B11151063 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide CAS No. 302953-85-1

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B11151063
CAS No.: 302953-85-1
M. Wt: 285.73 g/mol
InChI Key: CKMZNVUHFWBZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a substituted imidazo[1,2-a]pyridine derivative characterized by a chloro group at the C-6 position, a phenyl ring at C-2, and an acetamide moiety at C-2. The compound’s structure is stabilized by intramolecular hydrogen bonding, as observed in its non-chlorinated analog, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide (MIXZOJ), where N3–H3n⋯N1 interactions form columnar crystal packing along the b-axis . The chloro substituent likely enhances steric and electronic effects, influencing solubility, metabolic stability, and target binding compared to non-halogenated analogs.

Synthesis typically involves acetylation of the precursor amine. For example, the non-chlorinated version is prepared by reacting 2-phenylimidazo[1,2-a]pyridin-3-amine with acetic anhydride in toluene . Adapting this method for the chloro derivative would require halogenation at the C-6 position during precursor synthesis.

Properties

CAS No.

302953-85-1

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide

InChI

InChI=1S/C15H12ClN3O/c1-10(20)17-15-14(11-5-3-2-4-6-11)18-13-8-7-12(16)9-19(13)15/h2-9H,1H3,(H,17,20)

InChI Key

CKMZNVUHFWBZOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3

solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Condensation of 2-Aminopyridine with α-Haloketones

This classical method involves reacting 2-aminopyridine derivatives with α-haloketones under acidic or solvent-free conditions. For the target compound, 6-chloro-2-aminopyridine is condensed with α-bromo-4-chloroacetophenone in acetonitrile at 120°C using hexafluoroboric acid diethyl ether complex (HBF4·Et2O) as a catalyst. The reaction proceeds via nucleophilic attack of the pyridine amine on the α-carbon of the ketone, followed by cyclodehydration to form the imidazo[1,2-a]pyridine core.

Key Conditions

ParameterValueSource
CatalystHBF4·Et2O (1.5 equiv)
SolventMeCN
Temperature120°C
Reaction Time2–4 hours
Yield70–85%

Microwave-Assisted Cyclization

Recent adaptations employ microwave irradiation to accelerate the condensation step. A mixture of 6-chloro-2-aminopyridine and α-bromo-4-chloroacetophenone in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving comparable yields (78%) while reducing side-product formation.

The introduction of the acetamide group at position 3 requires precise control to avoid ring-opening or overfunctionalization. Two validated pathways are documented:

Direct Acetylation of 3-Aminoimidazo[1,2-a]pyridine

Amino functionality at position 3 is acetylated using acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl, with reaction completion typically achieved within 6 hours at 0–5°C.

Optimized Protocol

  • Substrate : 3-Amino-6-chloro-2-phenylimidazo[1,2-a]pyridine

  • Reagents : Acetyl chloride (1.2 equiv), TEA (1.5 equiv)

  • Solvent : DCM

  • Temperature : 0°C → room temperature (ramped over 2 hours)

  • Yield : 82–88%

Nitrile Hydrolysis and Amidation

Alternative routes involve intermediate nitrile formation followed by hydrolysis to the carboxylic acid and subsequent amidation:

  • Nitrile Synthesis : Treatment of 3-bromoimidazo[1,2-a]pyridine with CuCN in DMF at 130°C for 12 hours.

  • Acid Hydrolysis : Refluxing the nitrile with 6M HCl(aq) to yield 3-carboxylic acid (92% conversion).

  • Amide Coupling : Activation with carbonyldiimidazole (CDI) in THF, followed by reaction with ammonium acetate.

Comparative Efficiency

MethodYield (%)Purity (%)
Direct Acetylation8898
Nitrile Hydrolysis7595

Industrial-Scale Production Considerations

Scalable synthesis necessitates modifications to laboratory protocols:

Continuous Flow Chemistry

Adapting the condensation step to a Uniqsis ALF flow reactor improves throughput and safety. Key parameters include:

  • Residence Time : 8 minutes

  • Pressure : 3 bar

  • Throughput : 0.1 mL/min
    This method reduces thermal degradation risks and enhances reproducibility, achieving 90% yield at decagram scales.

Purification Strategies

Final product purification employs orthogonal techniques:

  • Recrystallization : From ethanol/water (4:1) to remove polymeric byproducts

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradient (30→70%)

  • HPLC : C18 column, acetonitrile/water (55:45) mobile phase

Analytical Characterization

Rigorous quality control ensures structural fidelity and purity:

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.98–7.42 (m, 6H, Ar-H), 2.19 (s, 3H, CH3).

  • ¹³C NMR : 168.5 ppm (C=O), 145.2 ppm (imidazo C-3).

  • HRMS : [M+H]+ calcd. 341.0924, found 341.0931.

Purity Assessment

  • HPLC : Retention time 6.72 min (95% purity, 254 nm)

  • Elemental Analysis : C: 59.21%, H: 4.12%, N: 16.43% (theor. C: 59.34%, H: 4.15%, N: 16.52%)

Challenges and Optimization Opportunities

Persistent issues in synthesis include:

  • Regioselectivity Control : Minor formation of 5-acetamide regioisomer (3–7%)

  • Solvent Recovery : DCM consumption in acetylation step (5 L/kg product)
    Emerging solutions:

  • Catalytic Asymmetric Methods : Chiral phosphoric acids to suppress regioisomers

  • Solvent-Free Acetylation : Mechanochemical grinding with acetyl donor

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of N-(6-substituted-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide derivatives.

Scientific Research Applications

Structural Overview

The compound features an imidazo[1,2-a]pyridine scaffold, which is known for its pharmacological properties. Its molecular formula is C18H16ClN3OC_{18}H_{16}ClN_3O, and it has a molecular weight of 345.80 g/mol. The presence of the chloro and phenyl groups enhances its biological activity.

Anticancer Activity

Case Studies:

  • Cytotoxicity against Cancer Cell Lines: A study investigated the cytotoxic effects of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide on various human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Results indicated that the compound exhibited significant cytotoxicity, with IC50 values suggesting potent anti-proliferative effects .
  • Mechanism of Action: Research suggests that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . This mechanism highlights its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Antimicrobial Evaluation:

The compound has been evaluated for its antimicrobial activity against several bacterial strains. Studies employed both agar diffusion and broth microdilution methods to assess efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate moderate antibacterial activity, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the imidazo[1,2-a]pyridine core have been shown to influence biological activity significantly.

Key Findings:

  • Chloro Substitution: The presence of a chlorine atom at the 6-position enhances lipophilicity and cellular uptake.
  • Phenyl Group Influence: Variations in the phenyl substituent can lead to altered binding affinities to biological targets, impacting overall potency .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions including cyclization and acylation processes. Various derivatives have been synthesized to explore their biological profiles further.

Synthetic Route Overview:

  • Starting Material: Begin with 6-chloro-2-phenyimidazo[1,2-a]pyridine.
  • Acetylation Reaction: React with acetic anhydride or acetyl chloride under basic conditions.
  • Purification: Use column chromatography for purification and characterization via NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs) or as a modulator of GABA receptors . These interactions result in the compound’s therapeutic effects, such as its sedative and anxiolytic properties.

Comparison with Similar Compounds

Key Observations :

  • The torsion angle between the imidazo[1,2-a]pyridine and phenyl rings in MIXZOJ (9.04°) suggests near-planarity, whereas nitroso-substituted analogs like MONREO exhibit larger angles (17.4°), likely due to steric effects .

Pharmacokinetic and Functional Comparisons

Acetamide Derivatives

  • MIXZOJ: The acetamide group at C-3 in MIXZOJ contributes to hydrogen bonding but may lead to unfavorable pharmacokinetics (e.g., rapid clearance) due to metabolic oxidation of the exocyclic amino group .
  • Target Compound : The 6-chloro substituent may shield the acetamide from enzymatic degradation, enhancing bioavailability compared to MIXZOJ .
  • HUPWIZ01: N,N-Dimethylacetamide at C-3 and methyl groups at C-6 and C-4-phenyl improve lipophilicity, making it a hypnotic agent (CAS 82626-48-0) .

Sulfur-Containing Analogs

  • N-[[2-(4-MePh)-6-(PhS)imidazo[1,2-a]pyridin-3-yl]methyl]acetamide (CAS 142074-09-7): The phenylthio group at C-6 increases molecular weight (387.5 g/mol) and may enhance kinase inhibition via sulfur-mediated interactions .

Biological Activity

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H15ClN2O
  • Molar Mass : 314.77 g/mol
  • CAS Number : 372506-48-4

Structural Representation

The compound features an imidazo-pyridine core, which is known for its bioactivity. The chlorine substitution at the 6-position and the phenyl group at the 2-position contribute to its pharmacological properties.

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that this compound has potential antibacterial properties against several strains of bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Research has shown that it can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with DNA and RNA, potentially disrupting cancer cell replication.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
  • Anticancer Studies : In vitro studies on various cancer cell lines (e.g., breast cancer, lung cancer) revealed that this compound significantly reduced cell viability by inducing apoptosis. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting DNA fragmentation.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects in models of neurodegeneration by reducing oxidative stress and inflammation in neuronal cells.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (µg/mL)Mechanism of Action
AntibacterialE. coli20Disruption of cell wall synthesis
AnticancerMCF-7 (breast cancer)25Induction of apoptosis
NeuroprotectiveNeuronal cellsN/AReduction of oxidative stress

Q & A

What synthetic strategies are optimal for preparing N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide, and how do reaction conditions influence yield?

Basic Synthesis:
The core imidazo[1,2-a]pyridine scaffold can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For the 6-chloro substituent, chlorination at the pyridine ring (e.g., using POCl₃) is typically performed prior to cyclization. The phenyl group at position 2 is introduced via Suzuki-Miyaura coupling or direct arylation . The acetamide moiety is added via nucleophilic substitution or condensation of the amine intermediate with acetyl chloride .
Critical Conditions:

  • Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalysts: Pd catalysts (for coupling) and acid/base conditions (for condensation) must be optimized.
  • Temperature: Cyclization often requires 80–120°C, while coupling reactions may need milder conditions (40–60°C) to avoid side products .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Characterization:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C6, phenyl at C2) and confirms acetamide integration. Aromatic protons in the imidazo[1,2-a]pyridine ring appear as distinct doublets (δ 7.5–9.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 326.08 for C₁₆H₁₂ClN₃O) .
    Advanced Techniques:
  • X-ray Crystallography: Resolves stereoelectronic effects of the chloro and phenyl groups on ring planarity .
  • HPLC-PDA: Validates purity (>98%) and detects trace impurities (e.g., dechlorinated byproducts) .

What computational approaches are used to predict the biological activity of this compound?

Advanced Methodology:

  • Molecular Docking: Screens against kinase targets (e.g., EGFR, Aurora kinases) using software like AutoDock Vina. The chloro-phenyl moiety may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds .
  • DFT Calculations: Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. The electron-withdrawing chloro group reduces HOMO energy, enhancing electrophilic interactions .
    Validation:
  • In vitro assays (e.g., kinase inhibition IC₅₀) correlate docking scores with experimental data to refine models .

How does the chloro substituent at position 6 influence the compound’s reactivity and pharmacological profile?

Mechanistic Insights:

  • Electronic Effects: The chloro group increases electrophilicity at C3, facilitating nucleophilic attacks (e.g., in SNAr reactions).
  • Biological Impact: Enhances binding to targets like kinases by creating halogen bonds with backbone carbonyls .
    Contradictions in Data:
  • Some studies report reduced solubility due to chloro’s hydrophobicity, conflicting with others noting improved membrane permeability .

What strategies resolve discrepancies in biological activity data across different assay systems?

Advanced Analysis:

  • Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability.
  • Metabolic Stability Testing: Use liver microsomes to assess if chloro-phenyl metabolism (e.g., CYP450-mediated dechlorination) alters activity .
    Case Study:
  • Inconsistent IC₅₀ values for kinase inhibition may arise from differential ATP concentrations in assays; normalize results using Z’-factor statistical validation .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Process Chemistry Considerations:

  • Chiral Intermediates: Use asymmetric catalysis (e.g., chiral Pd ligands) during aryl coupling to control stereochemistry .
  • Purification: Preparative HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, but throughput is low. Switch to crystallization-driven resolution for large batches .

How do structural analogs of this compound compare in target selectivity?

Structure-Activity Relationship (SAR):

  • Phenyl vs. Pyridyl at C2: Pyridyl analogs show higher solubility but lower kinase affinity due to reduced hydrophobicity .
  • Acetamide vs. Propionamide: Propionamide derivatives exhibit prolonged half-life in pharmacokinetic studies but increased hepatotoxicity .

What in silico tools predict metabolic pathways and potential toxicity?

Computational Toxicology:

  • ADMET Prediction: Software like Schrödinger’s QikProp estimates LogP (2.1–2.5) and CNS permeability. The chloro group may increase risk of bioaccumulation .
  • Metabolite Identification: GLORYx predicts primary metabolites (e.g., hydroxylation at C6) and flags reactive intermediates (e.g., epoxides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.